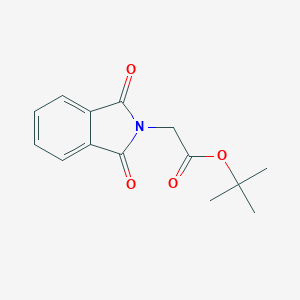

tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFNOENFXFPJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978839 | |

| Record name | tert-Butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-93-4 | |

| Record name | 6297-93-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6297-93-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHTHALOYLGLYCINE TERT.-BUTYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1,3-dioxoisoindoline is reacted with tert-butyl 2-(hydroxymethyl)acrylate under Mitsunobu conditions. The reaction employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as the reducing agent and triphenylphosphine (PPh₃) as the catalyst. The process typically proceeds in anhydrous tetrahydrofuran (THF) at 0°C to room temperature over 12–24 hours.

Optimization and Yield

Key parameters influencing yield include the stoichiometry of DEAD/DIAD and the purity of the starting materials. Under optimized conditions, yields of 70–85% are achievable, with purification via column chromatography (petroleum ether/ethyl acetate, 5:1).

Table 1: Mitsunobu Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 0°C → room temperature |

| Solvent | THF |

| Catalyst | PPh₃ (1.2 equiv) |

| Reducing Agent | DIAD (1.1 equiv) |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Alkylation of Isoindolinone Salts

An alternative route involves the alkylation of isoindolinone salts with tert-butyl bromoacetate. This method leverages the nucleophilic character of the isoindolinone anion.

Synthesis Protocol

-

Generation of Isoindolinone Salt : Sodium hydride (NaH) in THF deprotonates isoindolinone at 0°C, forming the reactive sodium salt.

-

Alkylation Step : tert-Butyl bromoacetate is added dropwise, and the mixture is stirred at room temperature for 4–6 hours.

-

Workup : The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified via silica gel chromatography.

Critical Analysis

-

Advantages : Scalability for industrial production due to straightforward conditions.

-

Limitations : Competing side reactions (e.g., over-alkylation) may reduce yields to 60–75%.

Mechanochemical N-Alkylation

Emerging mechanochemical methods offer solvent-free pathways for N-alkylation, aligning with green chemistry principles.

Procedure Details

In a ball mill, isoindolinone is mixed with potassium carbonate (K₂CO₃) and tert-butyl bromoacetate. Mechanical grinding at 30 Hz for 1–2 hours induces the reaction.

Performance Metrics

Table 2: Mechanochemical vs. Solution-Phase Alkylation

| Parameter | Mechanochemical | Solution-Phase |

|---|---|---|

| Solvent | None | THF/DMF |

| Reaction Time | 1–2 hours | 4–6 hours |

| Yield | 65–80% | 60–75% |

| Scalability | Limited to batch size | Industrially scalable |

Comparative Evaluation of Methods

Efficiency and Practicality

Industrial Considerations

Large-scale production favors alkylation due to lower reagent costs and established infrastructure. Mechanochemical methods remain experimental but promising for niche applications.

Advanced Purification Techniques

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the carbonyl groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe for enzyme activity.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Key Comparisons

Steric and Electronic Effects :

- The tert-butyl group in the parent compound ([6297-93-4]) provides superior steric protection compared to smaller esters like propyl ([40531-88-2]) or methyl (e.g., 3k in ). This enhances stability in acidic or nucleophilic conditions but may reduce reactivity in sterically hindered reactions .

- Electron-withdrawing phthalimide groups in analogs like [1950635-36-5] enable participation in radical reactions (e.g., allylation or fluorination) .

Synthetic Utility: The parent compound is frequently used as a starting material for alkylation or arylation. For example, it undergoes nucleophilic substitution with lithium hexamethyldisilazide to generate intermediates for phenylpropanoate derivatives (e.g., [3, 5]) . Derivatives like [76517-88-9] (3j) exhibit lower melting points due to reduced crystallinity from the propanoate chain, facilitating solubility in nonpolar solvents .

Applications in Medicinal Chemistry :

- Complex derivatives such as [1950635-36-5] are explored as proteolysis-targeting chimeras (PROTACs) due to their ability to recruit E3 ligases .

- Simpler analogs like [6297-93-4] serve as intermediates for anti-inflammatory or antimicrobial agents, leveraging the phthalimide’s bioactivity .

Reactivity in Radical Reactions :

- The parent compound and its analogs participate in visible-light-induced radical reactions. For instance, tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate (from ) generates alkoxyl radicals for α-C(sp³)-H bond allylation, a reaction less feasible with bulkier derivatives .

Physical Properties

- Melting Points : The tert-butyl group increases melting points compared to aliphatic esters (e.g., 112°C vs. liquid propyl ester ).

- Solubility : tert-Butyl esters are generally less polar, favoring organic solvents like hexane or ethyl acetate, whereas morpholine-containing derivatives (e.g., [876147-52-3]) exhibit higher polarity .

Biological Activity

tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a chemical compound with notable biological activities, primarily due to its unique isoindoline structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₁₅N₁O₄

- Molecular Weight : Approximately 261.27 g/mol

- Melting Point : Ranges from 96.0 to 97.5 °C

The compound features a tert-butyl group attached to an acetate moiety and an isoindolin-2-yl dione structure, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Biological Activities

The compound exhibits a broad spectrum of biological activities, which include:

- Antibacterial : Potential effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal : Activity against various fungal strains has been reported for related compounds.

- Anticancer : Some isoindoline derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth .

Table 1: Summary of Biological Activities

Study 1: Antibacterial Properties

A study investigating the antibacterial properties of isoindoline derivatives found that compounds similar to this compound exhibited significant inhibitory effects against strains such as E. coli and K. pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for therapeutic use.

Study 2: Anticancer Activity

Research into isoindoline derivatives revealed that certain compounds could effectively induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. Further studies on this compound are warranted to explore its specific anticancer mechanisms .

Q & A

Q. Q: What are the common synthetic routes for preparing tert-butyl 2-(1,3-dioxoisoindolin-2-yl)acetate, and how can its purity be validated?

A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting tert-butyl bromoacetate with phthalimide derivatives in the presence of a base like K₂CO₃ in acetone under reflux yields the target product . Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, complemented by NMR (¹H and ¹³C) to confirm structural integrity. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the phthalimide moiety shows aromatic protons between 7.6–8.0 ppm .

Advanced Synthetic Optimization

Q. Q: How do reaction conditions (e.g., solvent polarity, temperature) influence the yield of this compound?

A: Polar aprotic solvents (e.g., DMF or acetone) enhance reaction rates due to improved solubility of intermediates. Elevated temperatures (60–80°C) accelerate coupling reactions but may increase side-product formation. A study demonstrated that refluxing in acetone with K₂CO₃ for 16 hours under nitrogen achieved yields >70%, while room-temperature reactions resulted in incomplete conversion . Optimization via Design of Experiments (DoE) is recommended to balance yield and purity.

Safety and Handling Protocols

Q. Q: What safety precautions are critical when handling this compound in the laboratory?

A: Although full toxicity data are unavailable, standard precautions include:

- PPE: Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .

Mechanistic Insights in Reactions

Q. Q: What is the role of the phthalimide group in mediating further functionalization of this compound?

A: The phthalimide group acts as a protected amine precursor. Under acidic conditions (e.g., HCl in dioxane), it undergoes cleavage via the Gabriel synthesis to yield a free amine, enabling subsequent alkylation or acylation. Computational studies (DFT) suggest that the electron-withdrawing nature of the phthalimide stabilizes intermediates during nucleophilic attacks .

Analytical Challenges in Characterization

Q. Q: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

A: Discrepancies may arise from solvent effects or impurities. Cross-validate data using:

- 2D NMR (COSY, HSQC): To confirm coupling patterns and carbon-proton correlations.

- Mass Spectrometry (HRMS): Compare observed m/z with theoretical values (e.g., C₁₄H₁₅NO₄⁺ requires 261.0971).

- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in related tert-butyl esters .

Applications in Drug Discovery

Q. Q: How is this compound utilized as a building block in medicinal chemistry?

A: Its tert-butyl ester group serves as a transient protecting group for carboxylic acids, while the phthalimide moiety is a precursor for primary amines. For example, it has been incorporated into protease inhibitor scaffolds via Pd-catalyzed cross-coupling to introduce bioactive side chains .

Computational Modeling for Reactivity Prediction

Q. Q: What computational tools predict the reactivity of this compound in nucleophilic environments?

A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Software like Gaussian or ORCA can predict sites susceptible to nucleophilic attack, such as the carbonyl carbon adjacent to the phthalimide group .

Stability and Degradation Pathways

Q. Q: Under what conditions does this compound degrade, and how can stability be monitored?

A: Hydrolysis of the ester group occurs in acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored anhydrous. Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) or LC-MS to detect breakdown products like phthalic acid .

Cross-Disciplinary Applications

Q. Q: Are there non-pharmaceutical applications for this compound in materials science?

A: Yes, it serves as a monomer in polymer synthesis. For example, radical-initiated polymerization with acrylates yields photostable materials with high thermal resistance, attributed to the rigid phthalimide structure .

Addressing Reproducibility Issues

Q. Q: Why might yields vary between labs, and how can reproducibility be improved?

A: Variations arise from trace moisture (hydrolyzes tert-butyl esters) or inconsistent stoichiometry. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.